4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Overview
Description
4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chlorodifluoromethyl group, a cyclopropyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Introduction of the Chlorodifluoromethyl Group:
Attachment of the Cyclopropyl Group: This step involves the addition of the cyclopropyl group to the pyrazolopyridine core using cyclopropyl halides in the presence of a base.
Etherification: The final step involves the formation of the methyl ether by reacting the phenol derivative with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with nucleophilic groups replacing the chlorodifluoromethyl group.
Scientific Research Applications
4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cyclopropylpyrazoles: Compounds with a cyclopropyl group attached to a pyrazole ring, used in various chemical and biological applications.
Uniqueness
4-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER is unique due to its combination of a chlorodifluoromethyl group, a cyclopropyl group, and a pyrazolopyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O/c1-24-17-15(16(23-24)11-3-4-11)13(18(19,20)21)9-14(22-17)10-5-7-12(25-2)8-6-10/h5-9,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHFTAWNBEKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)Cl)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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